BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Ziftomenib
In Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ziftomenib

Cat. No.: B3325460

Introduction

Ziftomenib is a potent, selective, oral small-molecule inhibitor of the menin-KMT2A (MLL)
interaction, which is a key oncogenic driver in specific subtypes of acute myeloid leukemia
(AML).[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient
tumor tissue into immunodeficient mice, have emerged as a critical tool in preclinical oncology
research.[3][4][5][6] These models recapitulate the heterogeneity and genetic complexity of
human tumors more accurately than traditional cell line-derived xenografts.[3][7][8] This
document provides detailed protocols for the establishment and utilization of AML PDX models
for the preclinical evaluation of Ziftomenib, along with its mechanism of action and relevant
data.

Ziftomenib has shown significant preclinical and clinical activity in AML, particularly in patients
with KMT2A (formerly MLL) gene rearrangements or nucleophosmin 1 (NPM1) mutations.[9]
[10] The therapeutic rationale for targeting the menin-KMT2A interaction lies in its critical role in
driving the expression of leukemogenic genes such as the HOX and MEIS1 gene clusters,
which leads to a block in hematopoietic differentiation.[2][11] By disrupting this interaction,
Ziftomenib induces the differentiation of leukemic blasts and has demonstrated durable
remissions in preclinical models and clinical trials.[9][12][13]

Mechanism of Action of Ziftomenib

Ziftomenib functions by inhibiting the interaction between menin and the KMT2A fusion
proteins or the mutated NPM1 protein. This interaction is crucial for the recruitment of the
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KMT2A complex to chromatin, leading to the aberrant expression of target genes like HOXA9
and MEIS1 that drive leukemogenesis. Ziftomenib treatment leads to the downregulation of
these target genes, releasing the differentiation block in myeloid blasts and promoting their

maturation.[2][9][10]
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Caption: Ziftomenib disrupts the Menin-KMT2A interaction, inhibiting leukemogenic gene
expression.

Experimental Protocols

Establishment of AML Patient-Derived Xenograft (PDX)
Models

This protocol outlines the procedure for establishing AML PDX models from patient bone
marrow or peripheral blood samples. The use of highly immunodeficient mice, such as NSG
(NOD.Cg-Prkdcscid I12rgtm1Wijl/SzJ), is critical for successful engraftment of human AML cells.

[8]
Materials:

o Fresh or cryopreserved patient AML cells (bone marrow aspirate or peripheral blood
mononuclear cells)

¢ Immunodeficient mice (e.g., NSG, NSGS), 6-8 weeks old[14]
o Phosphate-buffered saline (PBS)

 Ficoll-Paque for mononuclear cell separation

e Red blood cell lysis buffer

e Trypan blue solution

o Flow cytometry antibodies (e.g., human CD45, CD33)

Sterile syringes and needles
Procedure:
o Patient Sample Processing:

o Thaw cryopreserved patient samples rapidly in a 37°C water bath.
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[e]

Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

o

If necessary, lyse red blood cells using a lysis buffer.

[¢]

Wash the cells with PBS and resuspend in a suitable medium.

[¢]

Assess cell viability using Trypan blue exclusion. A viability of >70% is recommended.

e Implantation of AML Cells:

o Resuspend the viable AML cells in sterile PBS or a suitable injection medium at a
concentration of 1-10 x 106 cells per 100-200 L.

o Inject the cell suspension intravenously (IV) via the tail vein or directly into the femur
(intrafemoral injection) of the immunodeficient mice.[7][15] Intrafemoral injection can
improve engraftment rates for some AML samples.

e Monitoring Engraftment:

o Monitor the mice regularly for clinical signs of disease (e.g., weight loss, ruffled fur, hind
limb paralysis).

o Starting 4-6 weeks post-implantation, perform serial peripheral blood sampling to monitor
for the presence of human AML cells (hCD45+).[16]

o Engraftment is confirmed when the percentage of hCD45+ cells in the peripheral blood
reaches a predefined threshold (e.g., >1%).

o Expansion and Banking:

o When the primary recipient mice show signs of advanced disease or high peripheral blast
counts, euthanize them and harvest bone marrow and spleen.

o Isolate human AML cells from these tissues for secondary transplantation into new cohorts
of mice, expansion of the PDX model, and cryopreservation for future studies.[7]

Patient AML Sample Implant into Monitor Engraftment
GBone Marrow/Peripheral Blood) el e By C2ls )(Check Vet >(Immunodeficiem Mice (IV or IF) (Peripheral Blood Sampling) ExpandiandEarKER A ocE]
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Caption: Workflow for the establishment of AML PDX models.

Ziftomenib Efficacy Studies in Established AML PDX
Models

This protocol describes the methodology for evaluating the in vivo efficacy of Ziftomenib in
established AML PDX models.

Materials:

» Established AML PDX mice with confirmed engraftment

o Ziftomenib (formulated for oral gavage)

» Vehicle control

o Gavage needles

o Calipers for tumor measurement (if applicable for subcutaneous models)
o Flow cytometry equipment and antibodies for immunophenotyping
Procedure:

e Cohort Formation:

o Once AML engraftment is confirmed and the disease is established (e.g., stable
percentage of circulating blasts), randomize the mice into treatment and control groups
(n=5-10 mice per group).

e Drug Administration:

o Administer Ziftomenib orally via gavage at the desired dose and schedule. Preclinical
studies have used doses such as 150 mg/kg once daily.[12]

o Administer the vehicle control to the control group using the same schedule and route.
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o For combination studies, administer the other therapeutic agent(s) (e.g., venetoclax,
azacitidine) according to their established protocols.[1][13]

o Monitoring Treatment Response:
o Monitor animal health and body weight regularly.

o Measure the percentage of human AML cells (hCD45+) in the peripheral blood weekly or
bi-weekly via flow cytometry to assess disease burden.[1]

o At the end of the study or when humane endpoints are reached, euthanize the mice and
harvest bone marrow, spleen, and peripheral blood for final analysis.

e Endpoint Analysis:
o Determine the final disease burden in the bone marrow and spleen by flow cytometry.

o Analyze changes in immunophenotype and the expression of differentiation markers (e.g.,
CD11b, CD14) on AML cells to assess Ziftomenib-induced differentiation.[17][18]

o Compare the overall survival between the treatment and control groups.

Data Presentation
. . ¢ 7i ib | ~ell Li

Cell Line Genotype IC50 (nM) Reference
MOLM-13 MLL-r <25 [17]
MV4-11 MLL-r <25 [17]
OCI-AML3 NPM1-mutant <25 [17]
HL-60 MLL-wt, NPM1-wt >2500 [17]
NB4 MLL-wt, NPM1-wt >2500 [17]

Preclinical Efficacy of Ziftomenib in an AML PDX Model
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Treatment Group Dosing Regimen Outcome Reference

Lasting complete

Ziftomenib 150 mg/kg QD remission out to 84 [12]
days
Vehicle Control - Progressive disease [18]

Significantly greater
reduction in AML
burden and improved [13][18]

survival compared to

Ziftomenib +

Venetoclax

single agents

Note: QD = once daily. Specific quantitative data on tumor growth inhibition from these
preclinical studies were not detailed in the provided search results.

Conclusion

The use of patient-derived xenograft models provides a robust platform for the preclinical
evaluation of novel therapeutics like Ziftomenib. These models allow for the assessment of
efficacy in a system that closely mirrors the complexity of human AML. The protocols outlined
in this document provide a framework for establishing and utilizing AML PDX models to
investigate the in vivo activity of Ziftomenib and potential combination therapies. The data
from such studies are crucial for informing the clinical development of this promising targeted
agent for AML.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.researchgate.net/figure/Mechanism-of-action-of-small-molecule-menin-inhibitors-in-KMT2Ar-AML-and-NPM1-m-AML_fig4_385612654
https://pubmed.ncbi.nlm.nih.gov/33377050/
https://pubmed.ncbi.nlm.nih.gov/33377050/
https://blog.crownbio.com/pdx-drug-development
https://www.mdpi.com/2077-0383/7/3/41
https://pmc.ncbi.nlm.nih.gov/articles/PMC5139018/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5139018/
https://www.researchgate.net/figure/Establishment-of-a-patient-derived-xenograft-panel-of-20-acute-leukaemia-models-a_fig1_341644508
https://resources.jax.org/jax-blog/acute-myeloid-leukemia-using-patient-derived-xenografts-to-grapple-with-disease-complexity
https://resources.jax.org/jax-blog/acute-myeloid-leukemia-using-patient-derived-xenografts-to-grapple-with-disease-complexity
https://m.youtube.com/watch?v=mI3ToknF_W0
https://www.youtube.com/watch?v=Pc_PFJvXZA8
https://www.researchgate.net/figure/Schematized-mechanism-of-action-of-small-molecule-menin-inhibitors-in-KMT2Ar-AML-and_fig1_377894099
https://www.komet008studysitehub.com/wp-content/uploads/2025/05/KO-MEN-008-Protocol-Amendment-4-19-NOV-2024-FINAL-1.pdf
https://www.researchgate.net/publication/371304295_Phase_1_study_of_ziftomenib_KO-539_in_combination_with_venetoclax_or_venetoclaxazacitidine_or_standard_induction_cytarabinedaunorubicin_73_chemotherapy_for_the_treatment_of_patients_with_acute_myeloid
https://tumor.informatics.jax.org/mtbwi/live/www/html/SOCHelp.html
https://aacrjournals.org/cancerres/article/79/13_Supplement/1062/633280/Abstract-1062-Development-and-characterization-of
https://ashpublications.org/blood/article/144/Supplement%201/5780/527540/Optimizing-Establishment-of-High-Need-Pediatric
https://pmc.ncbi.nlm.nih.gov/articles/PMC10543165/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10543165/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10543165/
https://www.researchgate.net/journal/Leukemia-1476-5551/publication/363798725_Activity_of_menin_inhibitor_ziftomenib_KO-539_as_monotherapy_or_in_combinations_against_AML_cells_with_MLL1_rearrangement_or_mutant_NPM1/links/632e6ff4165ca2278769e5c3/Activity-of-menin-inhibitor-ziftomenib-KO-539-as-monotherapy-or-in-combinations-against-AML-cells-with-MLL1-rearrangement-or-mutant-NPM1.pdf
https://www.benchchem.com/product/b3325460#ziftomenib-patient-derived-xenograft-pdx-model-protocol
https://www.benchchem.com/product/b3325460#ziftomenib-patient-derived-xenograft-pdx-model-protocol
https://www.benchchem.com/product/b3325460#ziftomenib-patient-derived-xenograft-pdx-model-protocol
https://www.benchchem.com/product/b3325460#ziftomenib-patient-derived-xenograft-pdx-model-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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